
Biotin-PEG5-NH-Boc
Descripción general
Descripción
Biotin-PEG5-NH-Boc is a compound that consists of biotin, a polyethylene glycol (PEG) spacer, an amino group (NH), and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG5-NH-Boc typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The biotin-NHS ester is then reacted with a polyethylene glycol (PEG) derivative containing an amino group to form biotin-PEG5-NH2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG derivatives, and Boc2O are used.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG5-NH-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield biotin-PEG5-NH2.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Conjugation: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide bond formation.
Major Products
Biotin-PEG5-NH2: Formed after Boc deprotection.
Biotin-PEG5-NH-R: Formed after conjugation with a functional group R.
Aplicaciones Científicas De Investigación
Biotin-PEG5-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation mechanisms.
Biology: Employed in the labeling and purification of proteins due to its biotin moiety, which binds strongly to streptavidin.
Medicine: Utilized in drug delivery systems to target specific proteins for degradation, offering potential therapeutic applications.
Industry: Applied in the development of biosensors and diagnostic tools due to its ability to modify surfaces with biotin .
Mecanismo De Acción
Biotin-PEG5-NH-Boc functions primarily as a linker in PROTACs. The biotin moiety binds to streptavidin, while the PEG spacer provides flexibility and solubility. The Boc-protected amino group can be deprotected to form a free amine, which can then react with other functional groups to form conjugates. In PROTACs, this linker facilitates the connection of two ligands: one for the target protein and one for an E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Biotin-PEG5-NH-Boc is unique due to its combination of biotin, PEG spacer, and Boc-protected amine. Similar compounds include:
Biotin-PEG3-NH-Boc: Shorter PEG spacer, leading to different solubility and flexibility properties.
Biotin-PEG5-NH2: Lacks the Boc protecting group, making it more reactive but less stable.
Biotin-PEG5-COOH: Contains a carboxyl group instead of an amino group, leading to different conjugation chemistry .
This compound stands out due to its balanced properties of stability, reactivity, and flexibility, making it a versatile tool in various scientific applications.
Actividad Biológica
Biotin-PEG5-NH-Boc is a biotinylated polyethylene glycol (PEG) compound that serves as a versatile linker in bioconjugation and drug delivery applications. This compound is particularly significant in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative molecules designed to selectively degrade target proteins within cells. Understanding the biological activity of this compound is crucial for its effective application in research and therapeutic contexts.
Structure and Properties
This compound consists of a biotin moiety linked to a five-unit PEG chain, which is further connected to a Boc (tert-butyloxycarbonyl) protected amine. The structure can be represented as follows:
This configuration enhances the solubility and stability of the compound while retaining the strong binding affinity of biotin for avidin or streptavidin, which is pivotal for various biochemical applications.
Binding Affinity
The biotin moiety of this compound exhibits an exceptionally high affinity for avidin and streptavidin, with dissociation constants typically in the picomolar range. This property enables effective labeling and purification of proteins in various experimental settings. For instance, studies have shown that biotinylated compounds can be used to capture target proteins from complex biological mixtures, facilitating downstream analysis such as mass spectrometry or Western blotting.
Role in PROTACs
This compound plays a critical role in the development of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker not only increases the solubility of the PROTAC but also provides flexibility, allowing optimal spatial orientation between the E3 ligase and the target protein. Research indicates that incorporating this compound into PROTACs can enhance their efficacy by improving cellular uptake and specificity for target proteins.
Case Study 1: NLRP3 Inflammasome Inhibition
A study explored the use of biotin-tagged probes, including those utilizing PEG linkers, to investigate the NLRP3 inflammasome's role in inflammation. The research demonstrated that these probes could effectively inhibit interleukin 1β release from macrophages, showcasing the potential application of biotinylated compounds in studying inflammatory pathways (1).
Compound | Dissociation Constant (K_D) | Cellular Activity |
---|---|---|
CRID3/MCC950 | 31 nM | Complete inhibition at 10 µM |
Biotin Probe | 322 nM | Partial inhibition at 20 µM |
Case Study 2: Antibody Mimetics Development
Another study highlighted the development of conformation-sensitive antibody mimetics using PEG linkers combined with biotin. The results indicated that these conjugates exhibited significantly improved binding affinities compared to their non-biotinylated counterparts (2).
Conjugate Type | EC50 (nM) | Binding Specificity |
---|---|---|
Peptide 1 | >5000 | Weak |
iBody 1 | 2 | High specificity |
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O9S/c1-27(2,3)40-26(34)29-9-11-36-13-15-38-17-19-39-18-16-37-14-12-35-10-8-28-23(32)7-5-4-6-22-24-21(20-41-22)30-25(33)31-24/h21-22,24H,4-20H2,1-3H3,(H,28,32)(H,29,34)(H2,30,31,33)/t21-,22-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDPDJYPEFICFA-FIXSFTCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N4O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.